Technical Guide: A Multi-Technique Spectroscopic Elucidation of 1-(3-Bromophenyl)azetidin-2-one
Technical Guide: A Multi-Technique Spectroscopic Elucidation of 1-(3-Bromophenyl)azetidin-2-one
Foreword: The Rationale for Rigorous Characterization
In the landscape of pharmaceutical research and synthetic chemistry, the azetidin-2-one, or β-lactam, core is a privileged scaffold of immense significance.[1][2] Its presence in blockbuster antibiotics like penicillins and cephalosporins underscores the need for precise and unambiguous structural verification of its novel derivatives.[1][2] This guide focuses on 1-(3-Bromophenyl)azetidin-2-one, a model compound that serves as a valuable building block in medicinal chemistry. The introduction of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules.
This document moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic analysis. As researchers and drug developers, our goal is not merely to collect spectra but to interpret them within a self-validating framework. Each technique—NMR, FT-IR, and Mass Spectrometry—provides a unique piece of the structural puzzle. Our expertise lies in assembling these pieces to build an unshakeable confirmation of molecular identity, ensuring the integrity of downstream applications.
Molecular Architecture and Spectroscopic Implications
The structure of 1-(3-Bromophenyl)azetidin-2-one presents several key features that will manifest in its spectroscopic signatures:
-
The β-Lactam Ring: A strained, four-membered cyclic amide. This ring strain is the cornerstone of its chemical reactivity and produces highly characteristic signals, particularly the carbonyl (C=O) stretch in the infrared spectrum.
-
The 3-Bromophenyl Substituent: An aromatic system whose electronic properties and substitution pattern dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Isotopic Signature: The presence of a single bromine atom provides a definitive isotopic pattern in mass spectrometry, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Caption: Numbering scheme for 1-(3-Bromophenyl)azetidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For azetidin-2-ones, it is indispensable for confirming the integrity of the ring and the substitution pattern.[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: ¹H NMR allows us to "see" the chemically distinct protons in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment. The protons on the β-lactam ring are particularly informative; their shifts are influenced by the anisotropy of the carbonyl group and the electronegativity of the nitrogen atom.[3][4] Furthermore, spin-spin coupling between adjacent protons provides definitive proof of connectivity.
Predicted Spectral Data: The aromatic region will display signals for four protons, with splitting patterns dictated by their coupling to neighbors. The aliphatic region will show two signals corresponding to the two CH₂ groups of the azetidinone ring. These will appear as triplets due to their adjacent relationship (an A₂B₂ system).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-C4' | 7.35 - 7.45 | t | ~8.0 | Triplet due to coupling with two ortho protons (H-C5' and H-C3' is replaced by Br). |
| H-C2' | 7.65 - 7.75 | t | ~2.0 | Triplet (or narrow multiplet) due to meta coupling to H-C4' and H-C6'. |
| H-C6' | 7.20 - 7.30 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |
| H-C5' | 7.45 - 7.55 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |
| H-C4 | 3.80 - 3.90 | t | ~5.5 | Downfield shift due to proximity to the electronegative nitrogen atom. Triplet from coupling to C3 protons. |
| H-C3 | 3.15 - 3.25 | t | ~5.5 | Upfield relative to C4 protons. Triplet from coupling to C4 protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of 1-(3-Bromophenyl)azetidin-2-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire the spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16 (adjust for sample concentration)
-
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. The most diagnostic signal is the carbonyl carbon (C2), which is highly deshielded and appears far downfield (~165-180 ppm) due to the double bond to oxygen and ring strain.[4] The aromatic carbons provide confirmation of the substitution pattern, while the aliphatic carbons confirm the β-lactam ring structure.
Predicted Spectral Data: The spectrum will show 9 distinct carbon signals: one carbonyl, six aromatic (two of which are quaternary), and two aliphatic.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 (C=O) | 165 - 170 | Characteristic downfield shift for a strained amide carbonyl.[4] |
| C1' | 139 - 141 | Quaternary aromatic carbon attached to nitrogen. |
| C3' | 121 - 123 | Quaternary aromatic carbon attached to bromine. |
| C5' | 130 - 132 | Aromatic CH carbon. |
| C4' | 129 - 131 | Aromatic CH carbon. |
| C6' | 122 - 124 | Aromatic CH carbon. |
| C2' | 118 - 120 | Aromatic CH carbon. |
| C4 | 45 - 48 | Aliphatic carbon adjacent to nitrogen. |
| C3 | 40 - 43 | Aliphatic carbon adjacent to the carbonyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.
-
Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 512-1024 (more scans are needed due to the low natural abundance of ¹³C).
-
-
Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its primary diagnostic value for this compound lies in the C=O stretching vibration of the β-lactam ring. Due to significant ring strain, which hinders amide resonance and strengthens the C=O bond, this absorption occurs at an unusually high frequency compared to acyclic or larger-ring amides.[5][6] This is a definitive marker for the presence of the azetidin-2-one core.[5][7]
Predicted Spectral Data:
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 1740 - 1765 | C=O stretch (β-lactam) | Strong, Sharp | Key diagnostic peak. High frequency is due to ring strain. [5][6] |
| 3050 - 3100 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds. |
| 2850 - 2960 | C-H stretch (Aliphatic) | Medium | Characteristic of sp³ C-H bonds from the azetidinone ring. |
| 1580 - 1600 | C=C stretch (Aromatic) | Medium-Strong | Indicates the presence of the phenyl ring. |
| 1350 - 1380 | C-N stretch | Medium | Amide-related vibration. |
| 1000 - 1100 | C-Br stretch | Medium | Found in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1-(3-Bromophenyl)azetidin-2-one directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Acquisition:
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS): The Definitive Molecular Weight and Formula
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns. Bromine exists naturally as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[8] This signature is unambiguous proof of the presence of one bromine atom in the molecule or fragment.
Predicted Spectral Data:
-
Molecular Formula: C₉H₈BrNO
-
Monoisotopic Mass: 224.979 g/mol (for ⁷⁹Br)
Table 4: Predicted Mass Spectrometry Fragments (ESI+)
| m/z Value | Ion | Rationale |
|---|---|---|
| 226.0 / 228.0 | [M+H]⁺ | Protonated molecular ion. The characteristic 1:1 doublet confirms the presence of one bromine atom. |
| 184.0 / 186.0 | [M+H - C₂H₂O]⁺ | Loss of ketene (CH₂=C=O) from the β-lactam ring, a common fragmentation pathway for azetidinones.[8][9] |
| 156.0 / 158.0 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
| 70.0 | [C₄H₆NO]⁺ | Fragment corresponding to the protonated azetidin-2-one ring after cleavage of the N-C(aryl) bond. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
LC Method (Optional but recommended for purity):
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation). This separates the compound of interest from any potential impurities.
-
-
MS Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.
-
Scan Range: Set the scan range from m/z 50 to 500.
-
-
Acquisition: Acquire data as the sample elutes from the LC column (or via direct infusion if LC is not used).
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the protonated molecular ion [M+H]⁺ and verify its m/z value against the calculated exact mass.
-
Crucially, examine the isotopic pattern of the molecular ion and key fragments to confirm the 1:1 doublet signature of bromine.
-
Integrated Analytical Workflow: A Holistic Approach
No single technique provides the complete picture. True analytical integrity comes from the logical integration of all data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The spectroscopic analysis of 1-(3-Bromophenyl)azetidin-2-one is a clear illustration of modern analytical chemistry principles. The high-frequency carbonyl stretch in the FT-IR spectrum provides initial, strong evidence for the β-lactam core. Mass spectrometry corroborates this by confirming the elemental formula and, critically, the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the hydrogen and carbon skeletons, respectively, confirming the precise arrangement of atoms and the substitution pattern on the aromatic ring. By integrating the data from these orthogonal techniques, we build a multi-layered, self-validating case for the structure, ensuring the absolute identity and purity of this important synthetic intermediate. This rigorous approach is fundamental to the principles of scientific integrity and is a prerequisite for advancing compounds in any research or drug development pipeline.
References
-
Spectrophotometric Methods as Solutions to Pharmaceutical Analysis of β-Lactam Antibiotics. (2012). SciSpace. Retrieved from [Link]
-
Morales, A., et al. (2001). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Biopolymers. Retrieved from [Link]
-
Li, X., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine. Retrieved from [Link]
-
Wang, J., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Morales, A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. Retrieved from [Link]
-
Burnham, C. D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
Wang, J., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Journal of AOAC International. Retrieved from [Link]
-
FTIR study of five complex β-lactam molecules. (2001). ResearchGate. Retrieved from [Link]
-
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. Retrieved from [Link]
-
Sadlej-Sosnowska, N., et al. (2006). Selectivity of similar compounds' identification using IR spectrometry: β-Lactam antibiotics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Al-Khazragie, Z. K., et al. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide. ResearchGate. Retrieved from [Link]
-
1-(3-Bromophenyl)propan-2-one. PubChem. Retrieved from [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2013). ResearchGate. Retrieved from [Link]
-
Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. (2005). ResearchGate. Retrieved from [Link]
-
Hanoon, H. M., et al. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety and Evaluation of their Biological Activity. Rafidain Journal of Science. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
